molecular formula C11H15Cl2O2PS3 B1204249 Phenkapton CAS No. 2275-14-1

Phenkapton

Cat. No.: B1204249
CAS No.: 2275-14-1
M. Wt: 377.3 g/mol
InChI Key: GGNLTHFTYNDYNK-UHFFFAOYSA-N
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Description

Phenkapton (CAS 2275-14-1) is an organophosphate compound previously used as an insecticide and acaricide. Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of target pests, classifying it as an IRAC Group 1B insecticide . Historically, it was applied to control red spider mites, thrips, and mealybugs on crops such as fruit trees, vegetables, cotton, and ornamentals . This product is now obsolete in agricultural practice and is supplied exclusively as a pure chemical for research applications. These applications include, but are not limited to, environmental fate studies, ecotoxicological research, and as a reference standard for analytical method development and residue monitoring . Researchers value this compound for investigating resistance mechanisms in mites, as several species, including Tetranychus urticae , have developed recorded resistance . From an ecotoxicological perspective, this compound is highly toxic to aquatic life, with long-lasting effects, and is also toxic to bees . It is characterized by high lipophilicity (Log P ow ~5.84) and low water solubility (0.044 mg/l at 20°C), factors that significantly influence its environmental behavior . The compound is classified as toxic if swallowed (H301), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and is very toxic to aquatic life with long-lasting effects (H410) . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLTHFTYNDYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O2PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042269
Record name Phenkapton
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Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2275-14-1
Record name Phenkapton
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Record name Phenkapton [ISO]
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Record name Phenkapton
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Record name Phenkapton
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Record name PHENKAPTON
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Synthetic Methodologies and Chemical Transformation Studies

Established Synthetic Routes and Procedural Variations

The synthesis of Phenkapton generally proceeds through a multi-step chemical process, involving specific phosphorus compounds, organic halides, and thiols as key building blocks. wikipedia.org

A prominent synthetic route for this compound initiates with the reaction of 2,5-dichlorothiophenol with formaldehyde (B43269) and hydrochloric acid. This initial condensation and chloromethylation step yields a substituted chloromethyl phenyl sulfide (B99878) intermediate. Subsequently, this intermediate undergoes a crucial reaction with sodium O,O-diethyl phosphorodithionate. fishersci.dk The underlying mechanism for the latter step typically involves a nucleophilic substitution. In this reaction, the O,O-diethyl phosphorodithionate anion acts as a nucleophile, initiating an attack on the electrophilic carbon atom that is bonded to the chlorine in the chloromethyl phenyl sulfide intermediate. This type of nucleophilic attack on an electron-deficient phosphorus atom is a characteristic feature in the synthesis of many organophosphate compounds.

The primary starting materials for this compound synthesis are 2,5-dichlorothiophenol and O,O-diethyl phosphorodithioate. The quality and characteristics of these precursor compounds are paramount to the success and efficiency of the synthetic pathway. While derivatization is a widely recognized analytical technique employed to improve the detectability or separation of various compounds for analytical purposes, such as in the analysis of phenols, aldehydes, and ketones, its direct application for the derivatization of this compound precursors specifically for enhancing synthesis is not extensively documented in the available scientific literature. Nevertheless, thorough analysis and quality control of precursor purity remain an indispensable step to ensure the efficacy and desired outcome of the this compound synthetic route.

Chemical Reactivity and Stability Investigations

This compound, as an organophosphate, exhibits distinct chemical reactivity and stability profiles. Under ambient conditions, it generally demonstrates stability, showing no rapid reactions with air or water. wikipedia.org However, its chemical integrity can be compromised under specific environmental stressors, particularly elevated temperatures, which can lead to decomposition. wikipedia.org

This compound is susceptible to oxidative transformations, which can result in the formation of various degradation products. Notably, the compound can undergo oxidation to yield sulfoxides and sulfones. Common oxidizing agents utilized in these chemical conversions include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄). Furthermore, partial oxidation of this compound by oxidizing agents has the potential to release toxic phosphorus oxides. The identification and characterization of these oxidation products are critical for understanding the environmental fate and metabolic pathways of this compound.

Hydrolysis represents a significant degradation pathway for this compound, especially in aqueous environments. When exposed to water, this compound can hydrolyze, yielding various by-products, including thiols and phosphoric acid derivatives. The rate at which hydrolysis occurs is significantly influenced by environmental parameters such as temperature and pH. Both acidic and basic conditions are known to facilitate this reaction. Alkaline hydrolysis rates are considerably faster than those observed under neutral conditions, primarily due to the enhanced nucleophilicity of the hydroxide (B78521) ion (OH⁻) compared to water. The hydrolysis reaction is initiated by the nucleophilic attack of either water or the hydroxide ion on the electrophilic phosphorus atom within the this compound molecule. This hydrolytic transformation is considered a crucial mechanism for the environmental dissipation and detoxification of organophosphorus pesticides, owing to the inherent susceptibility of their ester bonds to cleavage.

This compound: Key Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅Cl₂O₂PS₃
CAS Number2275-14-1
Molecular Weight377.3 g/mol
Physical StateLiquid
Melting PointApprox. 50-52 °C
Boiling PointApprox. 250 °C
Relative Density1.440 g/cm³
Water SolubilitySlightly soluble
Log Pow (predicted)4.65

Mechanistic Investigations of Biological Activity

Molecular Basis of Acetylcholinesterase Inhibition in Target Organisms

Phenkapton functions as an acetylcholinesterase (AChE) inhibitor, a mechanism characteristic of organophosphate pesticides. Acetylcholinesterase is an essential enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate (B1210297) in the synaptic cleft smolecule.comwikipedia.orgcdc.gov. This enzymatic breakdown is crucial for terminating nerve impulses and allowing for the repolarization of postsynaptic membranes.

The primary mode of action for this compound involves the irreversible phosphorylation of a serine residue located within the esteratic site of the AChE enzyme wikipedia.orgcdc.gov. This covalent modification renders the enzyme inactive, preventing it from breaking down acetylcholine. Consequently, acetylcholine accumulates in the central nervous system, autonomic ganglia, and neuromuscular junctions, leading to continuous stimulation of acetylcholine receptors smolecule.comwikipedia.orgcdc.gov. This overstimulation results in a cascade of neurotoxic effects in target organisms.

The interaction between this compound and acetylcholinesterase exemplifies a critical enzyme-ligand dynamic in toxicology. As an organophosphate, this compound forms a stable, often considered irreversible, complex with the AChE enzyme wikipedia.org. This process typically involves a rapid initial reversible phosphorylation, followed by a slower, covalent binding step where the organophosphate becomes strongly attached to the enzyme's active site wikipedia.org.

While specific molecular dynamics simulations detailing this compound's precise binding to AChE are not extensively documented in general literature, the broader understanding of organophosphate-AChE interactions provides insight. Ligand binding, including that of inhibitors like this compound, induces conformational changes in the enzyme, which can impact its function nih.govnih.govresearchgate.net. The phosphorylation of the serine residue at the esteratic site of AChE by the phosphorus atom of this compound is a key event in this interaction, leading to the enzyme's inactivation cdc.gov.

This compound's chemical structure, characterized by its molecular formula C₁₁H₁₅Cl₂O₂PS₃, is fundamental to its inhibitory potency as an organophosphate biosynth.comherts.ac.ukuni.luwikidata.org. It is classified as an O,O-diethyl phosphorodithioate, containing a phosphorus atom double-bonded to sulfur and single-bonded to two ethoxy groups and a thiomethyl group attached to a dichlorophenyl moiety herts.ac.ukuni.lu.

Studies on the acaricide resistance of the citrus red mite, Panonychus citri, have provided insights into the comparative enzymology related to this compound. Research indicates a direct relationship between resistance to this compound in P. citri and the activity of a specific esterase, designated as E1 esterase jst.go.jp.

Detailed research findings illustrate that the E1 esterase is a genetic factor responsible for this compound resistance in P. citri. A strong negative correlation (r = -0.854) was observed between the activity of E1 esterase and the level of resistance to this compound, suggesting that higher E1 esterase activity contributes to increased resistance jst.go.jp. Furthermore, differences in E1 esterase activity were noted between sexes, with males of resistant strains exhibiting higher activity than females. Hybrid progenies resulting from crosses between resistant and susceptible strains showed lower E1 esterase activity compared to pure resistant strains, further supporting the role of this enzyme in resistance mechanisms jst.go.jp. This suggests that enhanced esterase activity in resistant mite populations leads to the detoxification or altered metabolism of this compound, thereby reducing its inhibitory effect on AChE.

Table 1: Correlation between E1 Esterase Activity and this compound Resistance in Panonychus citri

Strain Type / CharacteristicE1 Esterase Activity (Relative)This compound Resistance LevelCorrelation with Resistance (r)
Resistant Strain (Pure Line)HighHigh-0.854
Susceptible StrainAbsent / Very LowLow-0.854
Hybrid Progeny (R x S)Lower than Pure ResistantIntermediate-0.854
Male (Resistant Strain)Higher than FemaleHigher-0.854

Cellular and Subcellular Effects in Model Systems

The mechanistic action of this compound at the molecular level translates into observable cellular and subcellular effects, particularly in model systems used for toxicological and pharmacological investigations.

As a potent acetylcholinesterase inhibitor, this compound's primary cellular effect in target organisms is the disruption of normal neurophysiological function. The accumulation of acetylcholine at synaptic junctions leads to continuous stimulation of postsynaptic receptors, causing a state of hyperexcitation in the nervous system smolecule.comwikipedia.orgcdc.gov. In invertebrate models, such as insects and mites, this manifests as severe neurotoxicity.

Observed neurophysiological disruptions include uncontrolled muscle twitching, tremors, paralysis, and ultimately, death smolecule.com. These effects are a direct consequence of the sustained activation of cholinergic receptors, which interferes with the precise control of muscle contraction and nerve impulse transmission essential for vital functions. Invertebrate models are particularly valuable for studying these disruptions due to their relatively simpler and well-characterized neural circuits, allowing for detailed investigations into the fundamental mechanisms of neurotoxicity nih.gov.

While this compound is widely known for its acetylcholinesterase inhibition, research has also indicated its potential to impact other cellular signaling pathways. Notably, this compound has been studied as an analog of a protein kinase inhibitor biosynth.com. Protein kinases are crucial enzymes involved in a vast array of cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival biosynth.comnih.gov.

Studies have shown that this compound exhibits potent anticancer activity in preclinical models, including against human cancer cells and Chinese hamster ovary cells biosynth.com. This anticancer effect is attributed to its ability to inhibit the activity of kinases, thereby disrupting critical cell signaling pathways that drive cancer cell growth and survival biosynth.com. The inhibition of these kinases can lead to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells. This suggests that this compound's influence extends beyond the cholinergic system, engaging with other fundamental cellular signaling mechanisms, specifically those regulated by kinases biosynth.com.

Environmental Dynamics and Transformation Studies

Environmental Fate Pathways and Degradation Kinetics

The degradation of organophosphorus pesticides in the environment often follows apparent first-order kinetics. escholarship.orgnih.goveuropa.eu However, specific quantitative degradation kinetic data, such as DT₅₀ (dissipation half-life) values, for Phenkapton are notably limited in publicly available sources. herts.ac.uk

Hydrolysis is a primary abiotic degradation pathway for organophosphorus pesticides in the environment. mdpi.comescholarship.org The rate of hydrolysis for organophosphorus compounds is influenced by chemical structure, temperature, and particularly pH. escholarship.orgnbu.ac.in Organophosphorus esters tend to be most stable in acidic conditions, with the hydrolysis rate being largely independent of pH in the range of 1 to 5. escholarship.orgnbu.ac.in Conversely, these compounds become considerably more unstable under alkaline conditions. escholarship.org The hydrolysis rate increases sharply at pH values greater than 7 to 8, with an approximate tenfold increase for each additional pH unit. escholarship.orgnbu.ac.in Temperature also plays a significant role, with a 10°C rise generally increasing the hydrolysis rate by four times. escholarship.org While specific detailed data for this compound is scarce, one source indicates a half-life of "0 days" at pH 5, which suggests extremely rapid degradation under these conditions. regulations.gov

Table 1: General Hydrolysis Trends for Organophosphorus Pesticides

FactorInfluence on Hydrolysis RateReference
pH 1-5 Generally stable, pH has practically no effect. escholarship.orgnbu.ac.in
pH > 7-8 Increases steeply, approximately tenfold with each additional pH unit. escholarship.orgnbu.ac.in
Temperature Increases with rising temperature; a 10°C rise can increase the rate by four times. escholarship.org

Biodegradation by microbial communities represents a crucial pathway for the degradation of organophosphorus pesticides in various environmental matrices, including soil and water. mdpi.comnih.govresearchgate.netfao.org Microorganisms possess the enzymatic machinery to metabolize these compounds, transforming them into less harmful substances. researchgate.net The efficiency of biodegradation is influenced by factors such as microbial activity, the presence of specific microbial communities, and prevailing environmental conditions like moisture, temperature, aeration, and organic matter content in the soil. researchgate.netnih.govoregonstate.edu Higher rates of microbial degradation are typically observed in surface soil horizons, particularly in areas rich in organic matter. oregonstate.edu Despite the known importance of microbial degradation for organophosphorus compounds, specific detailed biodegradation data for this compound is not widely reported. herts.ac.uk

Transport and Distribution Phenomena in Environmental Compartments

The transport and distribution of pesticides like this compound in environmental compartments are governed by their physicochemical properties and various environmental factors. These phenomena determine how far a compound can move from its application site and its potential for reaching different environmental sinks. oregonstate.edunih.gov Specific transport and distribution data for this compound are not extensively documented. herts.ac.uk

The mobility of a chemical substance in soil is primarily quantified by its soil adsorption coefficient (Koc). oregonstate.educhemsafetypro.com A lower Koc value indicates higher mobility, increasing the likelihood of the substance leaching to groundwater or running off into surface water bodies. oregonstate.educhemsafetypro.com Factors such as soil organic matter content and clay content significantly influence sorption; soils rich in these components tend to strongly sorb pesticides, thereby reducing their mobility. oregonstate.educhemsafetypro.com Conversely, pesticides are more prone to movement in sandy soils due to less surface area for sorption. oregonstate.edu In aquatic systems, chemicals partition between the water phase and solid phases in sediments. ecetoc.org

Table 2: Soil Mobility Classification Based on Koc Values

Koc Range (mL/g or L/kg)Mobility ClassReference
0 - 50Very High chemsafetypro.com
50 - 150High chemsafetypro.com
150 - 500Medium chemsafetypro.com
500 - 2000Low chemsafetypro.com
2000 - 5000Slightly Mobile chemsafetypro.com
> 5000Immobile chemsafetypro.com

Volatilization refers to the process by which pesticides move from treated soil surfaces into the atmosphere. oregonstate.edunih.gov This phenomenon is influenced by the pesticide's intrinsic properties, such as its volatility, vapor pressure, and Henry's Law constant. oregonstate.edunih.gov Environmental conditions also play a critical role, including wind speed, temperature (especially at the soil surface), and soil moisture content. oregonstate.edunih.govmdpi.com Higher temperatures at the soil surface, particularly during direct sunlight, can significantly increase volatilization. oregonstate.edu Once volatilized, chemicals can undergo atmospheric dispersion, with their spread being modeled using various atmospheric dispersion models that account for meteorological parameters and emission rates. mdpi.comusda.govosti.gov

Analytical Chemistry Research for Detection and Characterization

Chromatographic Methodologies for Identification and Quantification

Chromatographic techniques are fundamental in the separation and identification of Phenkapton from complex mixtures, leveraging differences in physicochemical properties for effective resolution.

Gas Chromatography (GC) Applications and Detector Technologies (e.g., FPD, NPD, ECD, MS)

Gas chromatography (GC) is a widely employed technique for the analysis of this compound, especially for volatile or semi-volatile forms. It offers strong separation ability, high sensitivity, and good selectivity, making it suitable for trace-level detection and quantification in various applications, including food analysis and environmental monitoring. phenomenex.com

Various detector technologies are coupled with GC to enhance its analytical capabilities for organophosphorus compounds like this compound:

Flame Photometric Detector (FPD): The FPD is a selective detector that responds to compounds containing phosphorus and sulfur, making it highly suitable for organophosphorus pesticides. It operates by burning compounds in a hydrogen flame and detecting spectral lines emitted by specific elements using a photomultiplier tube. phenomenex.comchromatographytoday.com

Nitrogen Phosphorus Detector (NPD): The NPD is specifically designed for the selective detection of nitrogen and phosphorus, offering enhanced sensitivity for organophosphorus compounds. phenomenex.comchromatographytoday.com

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, such as halogenated pesticides and certain organophosphates, by measuring changes in current as analyte molecules capture electrons. chromatographytoday.comepa.govekb.eg

Mass Spectrometry (MS): GC-MS is a powerful combination where separated compounds from GC are ionized and fragmented in the mass spectrometer. This allows for identification and quantification based on unique mass-to-charge (m/z) ratios and fragmentation patterns, providing high sensitivity and selectivity. phenomenex.comchromatographytoday.comekb.eg For instance, GC-MS/MS has been utilized for this compound residue analysis, employing columns such as Agilent J&W DB-5MS. eurl-pesticides.eu Advanced approaches like gas chromatography coupled with quadrupole time-of-flight (QTOF) mass spectrometry with atmospheric pressure chemical ionization (APCI) have also been applied for screening and quantification of pesticides, including this compound, in complex matrices like fruits and vegetables. This method enables the acquisition of both protonated molecules/molecular ions and fragment ions in a single run, aiding in identification based on characteristic m/z ions and fragment ions with low mass errors. researchgate.net

Early research also demonstrated the separation and identification of organophosphorus pesticides, including this compound, using gas-liquid chromatography with a thermal conductivity detector. Specific column packings, such as 5% high vacuum silicone grease, 5% silicone compound DC-11, and 5% fluorosilicone FS-1265, were explored to achieve mutual separation of mixtures. tandfonline.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is another crucial chromatographic technique for this compound, particularly for compounds that are less volatile or thermally labile. HPLC separates analytes based on their polarity and hydrophobicity, and it can accommodate a broad spectrum of compounds. ekb.eg

HPLC is frequently coupled with various detection methods:

Mass Spectrometry (MS): HPLC-MS, especially HPLC-MS/MS (tandem mass spectrometry), is widely utilized for pesticide residue analysis due to its exceptional sensitivity and selectivity. ekb.egmdpi.comthermofisher.comresearchgate.net This combination is effective for detecting and quantifying trace levels of pesticides in complex matrices. For example, the QuEChERS method combined with HPLC-MS/MS has been used for assaying pesticide residues, including this compound, in plant products. mdpi.comresearchgate.net In HPLC-MS/MS, an aqueous solution of formic acid and ammonium (B1175870) formate (B1220265) as eluent A, and methanol (B129727) as eluent B, are commonly used with gradient elution. albayanres.com

UV-Vis Detection: HPLC-UV (Ultraviolet-Visible) detection is a common and sensitive method, particularly when the analyte has chromophores that absorb UV or visible light. Diode array detectors (DAD) are an advanced form of UV-Vis detectors that can measure the entire spectrum at once, offering more efficiency and convenience compared to conventional UV-Vis detectors which are set to measure specific parts of the spectrum. thermofisher.comchromatographyonline.commdpi.commeasurlabs.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the chemical structure of this compound.

Mass Spectrometry (MS) Applications in Residue Analysis

Mass spectrometry (MS) is a powerful analytical technique offering exceptional sensitivity, selectivity, and the ability to provide structural insights into analytes. ekb.eg In residue analysis, MS is critical for identifying and quantifying trace levels of this compound in complex samples. ekb.egpragolab.cz

When coupled with chromatographic methods like GC or LC, MS becomes even more potent:

GC-MS/MS: This technique is a cornerstone for multi-residue pesticide analysis. It ensures adequate sensitivity and selectivity by using selected reaction monitoring (SRM) acquisition mode, which helps reduce false positive results. pragolab.cz

LC-MS/MS: As discussed, LC-MS/MS is extensively used for its ability to handle a wide range of analytes and provide high sensitivity and selectivity for trace-level detection and quantification in complex matrices. The mass spectra obtained are crucial for identifying and confirming analytes based on their distinct mass-to-charge ratios and fragmentation patterns. ekb.eg

For this compound, specific m/z values are used for its detection and quantification in GC-MS/MS methods. For instance, a method lists 341 as the primary ion, with 153 and 121 as qualifier ions. eurl-pesticides.eu

Complementary Spectroscopic Approaches

Beyond mass spectrometry, other spectroscopic techniques provide complementary information for the structural elucidation of this compound:

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes characteristic vibrational changes in chemical bonds. This technique can help confirm the presence of specific bonds within the this compound structure. ucalgary.cayoutube.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic structure within a molecule, particularly whether a compound contains conjugation. While less specific for full structural elucidation than NMR or MS, it can be useful for initial characterization or as a detection method in HPLC. ucalgary.cayoutube.comresearchgate.net

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation and extraction are critical steps in the analytical workflow for this compound, especially when dealing with complex matrices such as food, environmental samples, or biological tissues. These techniques aim to isolate and concentrate the analyte while removing interfering matrix components. phenomenex.cominab.ie

Key advanced techniques include:

QuEChERS (Quick Easy Cheap Effective Rugged Safe): This method is widely adopted for pesticide residue analysis in various matrices, including fruits, vegetables, and tobacco. mdpi.comresearchgate.netphenomenex.comlcms.cz The QuEChERS method typically involves an extraction step using acetonitrile, followed by a salting-out step with magnesium sulfate (B86663) and buffering salts to induce phase separation and clean-up. phenomenex.comlcms.cz This method is known for its simplicity, speed, and effectiveness in extracting a broad range of pesticides. phenomenex.com

Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that offers cleaner extracts compared to simpler methods. It involves conditioning a sorbent, loading the sample to retain the target analyte, washing to remove interferences, and then eluting the target analytes. phenomenex.comchromatographyonline.com SPE can be used for preconcentration and clean-up of samples prior to GC or HPLC analysis. chromatographyonline.comphenomenex.comchromatographyonline.comregulations.gov Miniaturized SPE methods have also been developed to reduce solvent consumption and analysis time while maintaining high recovery rates. researchtrends.net

Protein Precipitation: For biological matrices like serum, protein precipitation using organic solvents such as acetonitrile-methanol mixtures is a common initial step to remove large proteins before further analysis. chromatographyonline.com

Dilution: Dilution of extracted samples is often performed to limit the quantity of matrix injected into sensitive analytical systems like LC-MS/MS, thereby reducing matrix effects and improving method robustness. lcms.cz

These advanced sample preparation techniques are crucial for achieving the low quantitation and detection levels required by stringent regulations for pesticide residues. phenomenex.com

Biotransformation and Metabolic Pathways in Non Human Systems

Metabolic Fate in Invertebrate Organisms

Invertebrate organisms, particularly insects and mites, possess sophisticated detoxification systems to process xenobiotic compounds like insecticides. These systems are crucial for their survival and often contribute to the development of insecticide resistance nih.govresearchgate.netresearchgate.net.

Detoxification in invertebrates largely relies on three principal enzyme families: esterases, cytochrome P450 monooxygenases (P450s), and glutathione (B108866) S-transferases (GSTs) nih.govresearchgate.netresearchgate.netresearchgate.netmpg.debioone.orgflvc.org.

Esterases: These enzymes are a group of hydrolases that can hydrolyze ester bonds present in organophosphorus insecticides, producing an acid and an alcohol as metabolites lgcstandards.com. Enhanced esterase activity has been linked to resistance against various acaricides and insecticides in mites and insects researchgate.netbioone.orgjst.go.jp.

Cytochrome P450 Monooxygenases (P450s): P450s are a superfamily of enzymes widespread in all kingdoms of life, playing a significant role in Phase I metabolism. Their typical reactions involve the hydroxylation of lipophilic substrates, though they catalyze many other oxidation reactions mpg.de. Increased P450 activity is a known mechanism of metabolic resistance to insecticides in insects and mites, including those where Phenkapton resistance has been observed researchgate.netresearchgate.net.

Glutathione S-transferases (GSTs): GSTs are Phase II detoxification enzymes that catalyze the conjugation of glutathione to electrophilic sites on molecules, creating water-soluble derivatives that are more readily excreted mpg.denih.gov. Elevated levels of GST activity have been associated with resistance to various insecticides, including organophosphates bioone.orgflvc.org.

While these enzyme systems are generally involved in the detoxification of organophosphates in invertebrates, specific research detailing the precise involvement of each enzyme family in the metabolism of this compound itself, beyond its acetylcholinesterase inhibition, is not extensively documented in the provided search results. Studies often discuss these enzymes in the broader context of resistance mechanisms to various pesticides, including this compound, rather than detailing this compound's specific enzymatic transformation products researchgate.netbioone.org.

Despite the general understanding of organophosphate metabolism, specific biotransformation products of this compound in invertebrate organisms are not widely identified in the available literature. A significant finding indicates that there are "Known metabolites: None" listed for this compound in one comprehensive database herts.ac.uk. This suggests that either its metabolites are not well-characterized or are not considered "known" in certain regulatory contexts. Analytical methods capable of screening for pesticide residues, including this compound, exist, but these typically focus on the parent compound rather than detailing its specific metabolic breakdown products peerj.comiaea.org.

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions

In vitro metabolic studies employing cellular and subcellular fractions are standard approaches in toxicology and drug discovery to investigate the metabolic fate of compounds. These systems offer controlled environments to characterize enzyme activities and identify metabolites nuvisan.compharmaron.comevotec.comif-pan.krakow.pl.

Isolated enzyme systems allow for a more precise characterization of the enzymes responsible for a compound's metabolism. This approach can distinguish the activities of specific enzyme families, such as CYPs, flavin-containing monooxygenases (FMO), and UDP-glucuronosyltransferases (UGT) if-pan.krakow.pl. However, detailed characterization of isolated enzyme systems specifically for this compound's metabolism in invertebrates or other non-human models is not detailed in the provided search results.

Comparative Metabolism Across Diverse Biological Models

Comparative metabolism studies are essential for evaluating the relevance of toxicological data obtained from laboratory animals to other species, including humans, by comparing their metabolite profiles nih.gov. These studies often utilize in vitro systems like primary hepatocytes or liver microsomes from different species to identify qualitative and quantitative differences in metabolism iaea.orgnih.gov. The aim is to determine if the test animals are exposed to the same metabolites that might be present in other biological systems nih.gov. While the importance of such comparative studies for pesticides is recognized, specific data on this compound's comparative metabolism across diverse non-human biological models, or between non-human and human systems, is not detailed in the provided information.

Studies on Resistance Mechanisms in Target Organisms

Research Methodologies for Resistance Monitoring and Characterization

Effective management of insecticide resistance relies heavily on robust research methodologies for monitoring and characterizing resistance in target organisms. These methodologies aim to document geographical and temporal variability in population responses to insecticide selection pressures, detect resistance at early stages, and elucidate the underlying mechanisms. While specific detailed studies on Phenkapton's resistance mechanisms using these methods are not extensively documented in the provided sources, the principles and techniques are broadly applicable to organophosphate insecticides, given their shared mode of action and common resistance pathways. uni.luwikidata.orgherts.ac.uk

Biochemical Assay Development for Enzyme Activity Profiling

Biochemical assays are critical tools for identifying and quantifying metabolic resistance mechanisms in insect populations. Metabolic resistance arises from changes in an organism's enzyme systems, leading to more rapid detoxification or sequestration of the insecticide, thereby preventing it from reaching its target site. wikidata.org

Key Enzyme Systems and Their Role in Resistance: Three major enzyme families are primarily implicated in metabolic resistance to organophosphates like this compound:

Esterases (Carboxy/cholinesterases, CCE): These enzymes hydrolyze esters, often deactivating chemical compounds. Elevated activity of α-esterase and β-esterase, in particular, has been associated with resistance to organophosphates. uni.lu

Cytochrome P450 Monooxygenases (P450s or MFOs): P450s oxidize organic compounds, making them more water-soluble and easier to excrete. Increased activity of these enzymes can lead to enhanced detoxification of insecticides. uni.luwikidata.org

Glutathione (B108866) S-transferases (GSTs): GSTs conjugate chemical compounds with glutathione, facilitating their excretion. Elevated GST activity can also contribute to metabolic resistance. uni.luwikidata.org

Methodology and Application: Biochemical assays typically involve measuring the activity and quantity of these detoxification enzymes in field-collected insect populations and comparing them to susceptible reference colonies. These assays often utilize colorimetric or fluorometric signals to detect changes in enzyme activity based on the conversion of specific substrates. For instance, an enzyme inhibition-based assay can detect changes in enzyme activity in the presence of potentially toxic compounds compared to reference values.

Use of Synergists: Synergists are compounds that inhibit the activity of specific detoxification enzymes, thereby restoring the toxicity of the insecticide if metabolic resistance is present. For example, piperonyl butoxide (PBO) blocks the activity of pyrethroid-detoxifying enzymes, and its use in combination with insecticides can help identify metabolic resistance. Similarly, S,S,S-tributyl phosphorotrithioate (DEF) can be used to assess esterase-mediated resistance. If the synergist restores the insecticide's activity, it indicates metabolic resistance.

Research Findings Example (Organophosphate Resistance): Studies on Aedes aegypti mosquitoes, a vector that can develop resistance to organophosphates like temephos (B1682015), have utilized biochemical assays. Research on a temephos-resistant A. aegypti strain (RecR) showed significantly higher activity of glutathione S-transferases (GSTs), alpha- and beta-esterases, and to a lesser extent, mixed-function oxidases (MFOs) compared to a susceptible strain. This indicated that metabolic mechanisms were involved in temephos resistance in the selected strain.

Limitations: Despite their utility, biochemical assays can have limitations. They often require a cold chain for sample preservation and tend to measure the expression of enzyme families rather than specific enzymes, which can limit their sensitivity and specificity.

Molecular Genetic Techniques for Resistance Allele Detection

Molecular genetic techniques offer highly sensitive and precise methods for detecting and monitoring insecticide resistance at the genetic level, allowing for early detection of resistance alleles even at low frequencies. uni.lu These approaches are invaluable for understanding the underlying genetic changes that confer resistance and for informing resistance management strategies. uni.lu

Primary Genetic Mechanisms of Resistance: Molecular diagnostics focus on identifying specific genetic markers associated with two main types of resistance:

Target-Site Resistance: This occurs when mutations alter the protein receptor that the insecticide is designed to attack, reducing or preventing the insecticide from binding effectively. wikidata.org For organophosphates like this compound, which inhibit acetylcholinesterase (AChE), resistance can arise from mutations in the Ace-1 gene, such as the G119S mutation, which confers insensitive acetylcholinesterase. wikidata.org

Metabolic Resistance: While biochemical assays detect the activity of detoxification enzymes, molecular techniques identify the genetic basis for their overexpression or altered function. This often involves gene amplification (increased copies of detoxification genes) or altered gene regulation leading to increased production of enzymes like cytochrome P450 monooxygenases, esterases, or glutathione S-transferases. uni.lu

Common Molecular Techniques: A variety of molecular techniques are employed for resistance allele detection:

Polymerase Chain Reaction (PCR) and its variants (qPCR, ddPCR): PCR-based methods are widely used to amplify specific DNA regions containing resistance-associated mutations. Quantitative PCR (qPCR) allows for the quantification of gene expression levels, which can indicate gene amplification or altered regulation. Droplet digital PCR (ddPCR) offers high sensitivity for detecting rare resistance alleles. uni.lu

DNA Microarrays: These technologies utilize DNA and RNA probes via hybridization to study gene expression and detect mutations, identifying differentially expressed genes associated with detoxification pathways. uni.lu

Loop-mediated Isothermal Amplification (LAMP): LAMP technology, sometimes combined with nanopore sequencing (as in asLAMP), enables allele-specific amplification and detection of mutations conferring insecticide resistance. uni.lu

Sequencing: Direct sequencing of target genes allows for the precise identification of point mutations, insertions, or deletions that confer resistance.

SNaPshot: This multiplex assay can detect multiple single nucleotide polymorphisms (SNPs) associated with resistance in a single reaction.

Advantages of Molecular Diagnostics: Molecular diagnostics provide several advantages for insecticide resistance management:

Early Detection: They can detect resistance alleles at low frequencies, even before significant phenotypic resistance is observed through bioassays, providing an early warning of impending control failures.

Tracking Spread: Molecular markers allow for tracking the geographical distribution and spread of resistance alleles within and between populations.

Understanding Cross-Resistance: By identifying specific mutations or gene amplifications, these techniques can help predict whether a pest population will be resistant to other insecticides with similar modes of action or detoxification pathways (cross-resistance).

Informing Management Strategies: The identification of specific resistance mechanisms at the molecular level allows for more informed decisions regarding insecticide rotation and the development of targeted resistance management strategies.

The ongoing development and application of these biochemical and molecular methodologies are essential for monitoring the evolution of resistance to insecticides like this compound and for developing sustainable pest control strategies.

Structure Activity Relationship Sar Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the physicochemical properties or structural features of compounds and their biological activities jocpr.comwikipedia.org. These models serve as predictive tools, enabling the estimation of a compound's activity based solely on its molecular structure, thereby reducing the need for extensive experimental testing jocpr.comresearchgate.net.

The development of predictive QSAR models for a compound like Phenkapton would involve correlating its structural descriptors with a quantifiable measure of its biological activity, such as its efficacy against target pests. QSAR models are designed to predict physicochemical, biological (e.g., toxicological), and fate properties of molecules from knowledge of their chemical structure europa.eumedcraveonline.com. For organophosphorus compounds, this could involve predicting their inhibitory effects on enzymes like acetylcholinesterase, which is their known mode of action herts.ac.uk. Such models are valuable for screening large chemical libraries and prioritizing compounds for further investigation, facilitating the rational design of agrochemicals with improved efficacy jocpr.commedcraveonline.com.

In QSAR modeling, the selection of appropriate molecular descriptors and statistical methods is critical for developing robust and reliable predictive models ljmu.ac.ukkg.ac.rsopenmedicinalchemistryjournal.com. Molecular descriptors are numerical representations of a chemical structure's properties, which can include molecular size, shape, electronegativity, lipophilicity, and hydrogen bonding capacity jocpr.com. For this compound, descriptors related to its organophosphorus and dichlorophenyl moieties would be particularly relevant.

Statistical approaches commonly employed in QSAR include multiple linear regression (MLR), principal components analysis (PCA), and artificial neural networks (ANN) researchgate.netmdpi.com. These methods help in identifying the most statistically significant descriptors and in building a mathematical equation that quantifies the structure-activity relationship ljmu.ac.ukkg.ac.rsnih.gov. Descriptor selection often involves removing highly correlated or non-significant descriptors to improve the model's predictive power kg.ac.rsopenmedicinalchemistryjournal.com. While specific QSAR models for this compound are not detailed in the provided search results, the general methodology would involve:

Data Set Preparation: Gathering a series of this compound analogues (if available) or related organophosphorus compounds with known biological activities.

Descriptor Generation: Calculating a wide range of 2D and 3D molecular descriptors for each compound openmedicinalchemistryjournal.com.

Statistical Analysis: Applying statistical techniques to identify correlations between descriptors and biological activity, leading to the formulation of a QSAR equation ljmu.ac.ukmdpi.com.

Model Validation: Rigorously validating the developed model using internal and external test sets to ensure its predictive accuracy and robustness mdpi.com.

Fragment-Based SAR Analysis and Chemical Space Exploration

Chemical space exploration involves systematically investigating the vast number of possible chemical structures to discover new compounds with desired properties arxiv.orgarxiv.org. In the context of this compound, this would mean exploring variations around its identified key structural features to optimize its activity profile. This could involve:

Modifying the alkyl groups on the oxygen atoms of the phosphorodithioate.

Altering the substitution pattern or halogenation on the phenyl ring.

Introducing different linkers between the sulfur atoms and the phenyl group.

The goal is to design analogues that might exhibit improved potency, selectivity, or environmental persistence, while maintaining or enhancing the desired biological effect spirochem.comgoogle.com. Computational tools and algorithms can facilitate this exploration by generating and evaluating virtual compounds within defined chemical spaces arxiv.orgarxiv.org.

Historical Context and Evolution of Research Perspectives

Early Discoveries and Initial Academic Characterization of Phenkapton

This compound (CAS RN: 2275-14-1) is a synthetic organophosphorus compound classified as an insecticide and acaricide herts.ac.uk. Its chemical structure is defined by the molecular formula C₁₁H₁₅Cl₂O₂PS₃, with a molecular weight of 377.31 g/mol herts.ac.ukchemsrc.comechemi.com. Early academic characterization identified this compound as an organothiophosphate, with its primary mode of action being the inhibition of acetylcholinesterase (AChE) herts.ac.uk. While a precise discovery date is not explicitly documented in the provided sources, its application in agricultural contexts, such as for mite control, was noted alongside other compounds like EPN during the early periods of pesticide use, with its presence in studies dating back to the 1960s and 1970s oup.comepa.gov.

The initial characterization of this compound involved the determination of fundamental physical and chemical properties, crucial for understanding its behavior and potential applications. These properties are summarized in the table below.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅Cl₂O₂PS₃ herts.ac.ukchemsrc.com
Molecular Weight377.31 g/mol herts.ac.ukchemsrc.comechemi.com
Density1.4 ± 0.1 g/cm³ chemsrc.comechemi.com
Boiling Point409.7 ± 55.0 °C at 760 mmHg chemsrc.com
Flash Point201.6 ± 31.5 °C chemsrc.comechemi.com
Vapor Pressure0.0 ± 0.9 mmHg at 25°C chemsrc.com
PubChem CID16773 herts.ac.uknih.gov
CAS RN2275-14-1 herts.ac.ukchemsrc.comechemi.com
Mode of ActionAcetylcholinesterase (AChE) inhibitor herts.ac.uk

Shifts in Research Paradigms and Methodological Advances

Research into chemical compounds like this compound has been significantly influenced by evolving scientific paradigms and continuous advancements in analytical methodologies. Early studies relied on conventional chemical analysis techniques. However, the need for more precise, sensitive, and efficient detection of pesticide residues, often present at trace levels in complex matrices, spurred significant innovation csic.esctaa.com.tn.

A notable methodological advance has been the evolution of mass spectrometry (MS) techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) epa.govcsic.esctaa.com.tnchembase.cneuropa.eu. These technologies enable multi-residue and multi-class analysis, allowing for the simultaneous detection of numerous pesticides, including organophosphates, with high accuracy and sensitivity csic.esctaa.com.tn. The integration of isotopically labeled internal standards (IL-IS) with mass spectrometry has further enhanced the reliability and accuracy of quantitative analyses europa.eu.

In sample preparation, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has emerged as a widely adopted approach for pesticide residue analysis, particularly in food matrices like fruits and vegetables. Its advantages lie in its cost-effectiveness, simplicity, reduced extraction time, and lower solvent consumption csic.es.

Beyond analytical detection, research paradigms have shifted towards predictive modeling. Quantitative Structure-Activity Relationship (QSAR) analysis, for instance, has been applied to organophosphorus pesticides, including this compound. QSAR models aim to establish correlations between a chemical's structural parameters and its physicochemical properties or degradation rates, providing a predictive methodology for screening compounds and informing further research or regulatory decisions escholarship.org.

This compound in the Context of Broader Organophosphate Research Trends

This compound's research trajectory is intrinsically linked to the broader trends concerning organophosphate compounds. Organophosphates gained significant prominence as insecticides and acaricides following the global ban of persistent organochlorine pesticides, such as DDT, in the 1970s wikipedia.org. Their efficacy stems from their common mode of action: the inhibition of acetylcholinesterase, an enzyme critical for nervous system function in target organisms wikipedia.orgaphapublications.orgnih.gov.

However, the widespread use of organophosphates has also led to extensive research into their environmental fate, persistence, and potential impacts. Contemporary research trends in organophosphates include:

Environmental Monitoring and Residue Analysis: Continuous efforts are dedicated to monitoring pesticide residues in food products and environmental samples to ensure compliance with established Maximum Residue Levels (MRLs) and to assess potential risks csic.esresearchgate.net.

Regulatory Evolution: The regulatory landscape for organophosphates has evolved significantly. This compound, for example, is listed as "banned" in certain contexts, reflecting a global shift towards more stringent regulations and, in some cases, the phasing out of specific organophosphates due to environmental and health concerns escholarship.org. This has led to a decrease in the commercialization of new organophosphate pesticides in the 21st century, with newer classes like pyrethroids and neonicotinoids gaining favor wikipedia.org.

Advanced Risk Assessment: Beyond traditional toxicological studies, research now incorporates more sophisticated approaches to risk assessment, including the evaluation of environmental transformation products and their potential toxicity escholarship.org. The development of machine learning models is also being explored to predict potential restriction levels for organophosphate molecules escholarship.org.

Understanding Long-Term Effects: While acute effects of organophosphate poisoning are well-documented, ongoing research continues to investigate the long-term cognitive and neurological effects of chronic, low-level exposure to organophosphates nih.govuni.lu.

These trends highlight a move from solely focusing on the efficacy of pesticides to a more comprehensive understanding of their lifecycle, environmental impact, and the development of advanced analytical and predictive tools to manage their use responsibly.

Advanced Research Applications and Future Directions

Phenkapton as a Probe in Biochemical and Neurobiological Research

The mechanism of action of this compound, involving the inhibition of acetylcholinesterase (AChE), positions it as a relevant compound for biochemical and neurobiological investigations. herts.ac.uksmolecule.com AChE is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132), thereby terminating nerve impulses. smolecule.com By inhibiting this enzyme, organophosphates like this compound cause an accumulation of acetylcholine, leading to continuous stimulation of the nervous system. smolecule.com

In broader biochemical research, chemical probes are well-characterized small molecules designed to potently and selectively interact with specific target proteins. tocris.com These probes are instrumental in elucidating the causal relationships between protein inhibition or activation and observed cellular phenotypes. tocris.com While direct evidence of this compound being explicitly designated as a "chemical probe" in published neurobiological or biochemical studies is limited in the provided search results, its defined role as an AChE inhibitor makes it a valuable tool for studying cholinergic system dynamics. Researchers can leverage such compounds to perturb specific enzymatic pathways and observe the resulting effects on cellular processes or neural circuits, contributing to a deeper understanding of neurochemical signaling and enzyme kinetics. tocris.com

Exploration of Analogues for Novel Biological Activities

The exploration of analogues and derivatives of existing chemical compounds, including organophosphates like this compound, is a fundamental aspect of discovering novel biological activities. This research aims to synthesize new compounds with potentially enhanced efficacy, altered target specificity, or improved environmental profiles compared to their parent molecules. frontiersin.orgmdpi.com

This compound belongs to the organothiophosphate group, characterized by its complex structure containing sulfur and phosphorus, which are key to its biological activity and reactivity. herts.ac.uksolubilityofthings.com The synthesis of such compounds typically involves reactions between phosphorus compounds and organic halides or thiols, requiring precise control over reaction conditions to avoid undesirable byproducts. smolecule.com

Research in this area often involves:

Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the chemical structure of this compound influence its biological activity, such as its potency as an AChE inhibitor or its selectivity towards different enzyme variants. solubilityofthings.com

Design of Targeted Compounds : Developing analogues that might exhibit activity against specific pests that have developed resistance to older organophosphates, or compounds with novel modes of action. smolecule.comfrontiersin.orgmdpi.com For instance, studies on novel anthranilic diamide (B1670390) insecticides containing indane and its analogs have shown promising insecticidal activity, highlighting the potential of structural modifications. mdpi.com

Broadening Application Scope : Investigating if this compound analogues could possess other biological activities beyond pest control, such as antimicrobial or other pharmacological effects, although this would require extensive new research.

The continuous synthesis and evaluation of derivatives, as seen in patent literature discussing pesticidally active heterocyclic derivatives with sulfur-containing substituents, underscore the ongoing interest in this chemical space. google.comgoogle.com

Nanomaterial Integration and Formulation Science Research

The integration of chemical compounds with nanomaterials represents a significant frontier in formulation science, aiming to enhance the performance, stability, and delivery of active ingredients while potentially mitigating environmental impact. researchgate.net this compound, despite its obsolete status as a direct pesticide, could be a subject of theoretical or experimental research within this domain.

Specific applications and research avenues include:

Nano- and Biomaterial Development : this compound's chemical properties could be explored for the development of novel nano- and biomaterials. smolecule.com This could involve using its structural components or reactivity in the synthesis of new materials at the nanoscale level. smolecule.com

Controlled Release Systems : Nanomaterial-based formulations, such as nanoencapsulation and smart-release technologies, offer the potential for targeted delivery of active compounds. researchgate.net For a compound like this compound, this could theoretically lead to improved efficacy at lower concentrations, reduced environmental dispersion, and extended activity, if it were to be considered for new applications or as a model compound. researchgate.net

Spatial Multi-omics : The properties of this compound could be useful in exploring spatial multi-omics, an emerging field that combines high-throughput biological data with spatial information, potentially leveraging the compound's characteristics for specific molecular interactions within a spatial context. smolecule.com

This area of research focuses on how the physical and chemical properties of compounds like this compound can be harnessed or modified through nanoscale engineering to achieve advanced functionalities in various scientific and technological applications.

Emerging Research Areas and Unaddressed Scientific Questions

Despite this compound being an obsolete and often banned pesticide, several emerging research areas and unaddressed scientific questions remain relevant to its chemical class and historical context. herts.ac.ukpic.intresearchgate.net

Pest Resistance Mechanisms : A significant unaddressed question revolves around understanding the molecular mechanisms by which pests develop resistance to organophosphates like this compound. jircas.go.jpsmolecule.com Research into the biochemical and genetic adaptations in resistant mite populations, such as Tetranychus kanzawai, provides insights for designing new control strategies and overcoming resistance. jircas.go.jp

Environmental Fate and Degradation : The environmental impact of organophosphorus compounds is a critical concern. solubilityofthings.com Research continues to explore the behavior and degradation pathways of these compounds in various environmental matrices, including soil and water. solubilityofthings.comsmolecule.com This includes investigating their transformation products and assessing their comprehensive toxicity risks, which is crucial for developing safer and more sustainable agricultural practices. solubilityofthings.comresearchgate.net

Bioremediation and Detoxification : Given the persistence and toxicity of some organophosphates, an emerging area of research focuses on developing effective bioremediation strategies. This involves identifying and engineering microorganisms or enzymes capable of degrading these compounds into less harmful substances. For example, studies have identified enzymes like methyl parathion (B1678463) hydrolase that can degrade various organophosphorus pesticides. wikipedia.org

Historical Contamination and Monitoring : For compounds like this compound that were widely used in the past, there are ongoing questions regarding their residues in the environment and food chains. mdpi.commdpi.com Monitoring studies, often employing advanced analytical techniques like HPLC-MS/MS, continue to assess the presence and levels of such residues, contributing to a better understanding of long-term environmental persistence and exposure risks. mdpi.commdpi.com

Alternative Pest Control Strategies : The limitations of traditional chemical pesticides, including organophosphates, drive research into novel, environmentally friendly alternatives. This includes exploring natural product pesticides, RNA interference (RNAi) based strategies, and integrated pest management (IPM) approaches, which seek to minimize reliance on synthetic chemicals. frontiersin.orgresearchgate.netgoogle.com

These areas highlight the ongoing scientific inquiry into the broader implications of organophosphorus chemistry, driven by both historical challenges and the pursuit of sustainable solutions.

Q & A

Q. What are the key structural features of Phenkapton that determine its pesticidal activity?

this compound’s pesticidal activity stems from its organophosphorus structure (C₁₁H₁₅Cl₂O₂PS₃), which includes chlorine atoms and sulfur groups. These features enable acetylcholinesterase inhibition, a mechanism common to neurotoxic pesticides. The chlorine substituents enhance stability in environmental matrices, while the sulfur-phosphorus bond contributes to reactivity with biological targets. Structural comparisons with analogs like Chlorpyrifos (C₉H₁₁Cl₃NO₃PS) highlight this compound’s unique balance of environmental persistence and target specificity .

Q. What experimental protocols are recommended for synthesizing this compound with high purity?

Synthesis involves reacting 2,5-dichlorothiophenol with methyl chlorophosphate derivatives under controlled anhydrous conditions. Key steps include:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation (e.g., ³¹P NMR for phosphorus groups) and High-Performance Liquid Chromatography (HPLC) to verify purity (>98%).
  • Safety : Conduct reactions in fume hoods due to volatile byproducts like hydrogen chloride .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between laboratory and field data on this compound’s environmental degradation rates?

Contradictions often arise from variables like soil pH, microbial activity, and UV exposure. A systematic approach includes:

  • Controlled Field Simulations : Use microcosms to replicate environmental conditions (e.g., varying pH, organic matter content).
  • Analytical Methods : Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify degradation products (e.g., oxon derivatives).
  • Statistical Modeling : Multivariate regression to identify dominant degradation drivers. For example, acidic soils (pH < 6) accelerate hydrolysis, while alkaline conditions promote photodegradation .

Q. What advanced techniques are optimal for detecting this compound metabolites in non-target organisms?

  • Metabolite Profiling : Combine LC-MS/MS with high-resolution orbitrap detectors to identify sulfoxide and sulfone derivatives in tissue samples.
  • Isotopic Labeling : Use ¹⁴C-labeled this compound to track metabolite distribution in aquatic organisms (e.g., zebrafish).
  • Enzymatic Assays : Measure acetylcholinesterase inhibition in homogenized tissues to correlate metabolite levels with neurotoxicity .

Q. How should researchers design studies to assess this compound’s ecotoxicological risks in aquatic ecosystems?

  • Bioassay Design : Acute toxicity tests (96-hour LC₅₀) using Daphnia magna and algal species (e.g., Chlorella vulgaris).
  • Chronic Exposure Models : Multi-generational studies to evaluate sublethal effects (e.g., reproductive impairment in fish).
  • Data Integration : Compare results with regulatory thresholds (e.g., EPA ECOTOX database) and cross-reference with structural analogs like Diazinon to identify risk patterns .

Methodological Considerations for Data Contradictions

Q. What statistical frameworks are suitable for addressing conflicting data on this compound’s soil adsorption coefficients (Kₐd)?

  • Meta-Analysis : Aggregate datasets from peer-reviewed studies (e.g., Web of Science, Scopus) using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Identify outliers by testing variables like organic carbon content (%OC) and cation exchange capacity (CEC).
  • Machine Learning : Train decision trees to predict Kₐd values based on soil properties (e.g., clay content, pH) .

Comparative Structural Analysis

Q. How does this compound’s bioactivity profile differ from Methyl this compound and Chlorpyrifos?

CompoundKey Structural DifferenceBioactivity Impact
This compound Chlorine at 2,5-positionsHigher specificity for insect acetylcholinesterase
Methyl this compound Methyl group replacing chlorineReduced environmental persistence
Chlorpyrifos Ethyl substituentsBroader pest spectrum but higher mammalian toxicity
Structural modifications alter binding affinity to enzymes and environmental half-lives, necessitating compound-specific risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.